N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide is an organic compound characterized by its unique structure consisting of a fluorophenyl group, a pyrazolo[3,4-d]pyrimidine ring, a methyl-pyrazol moiety, and a cyclopropanecarboxamide group. This complex architecture grants the compound distinctive chemical and biological properties, making it valuable in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide involves several steps, starting with the formation of the pyrazolo[3,4-d]pyrimidine ring. This is typically achieved through the cyclization of an appropriate precursor with reagents like hydrazine and formamide under controlled temperature conditions. Subsequent functionalization introduces the fluorophenyl group via Suzuki coupling or similar palladium-catalyzed cross-coupling reactions.
Cyclopropanecarboxamide introduction is commonly accomplished through a reaction between a cyclopropane carboxylic acid derivative and the pyrazolyl intermediate. This step often requires activating agents like carbodiimides to facilitate the formation of the amide bond.
Industrial Production Methods
On an industrial scale, the production of this compound must be optimized for efficiency and yield. This involves the use of automated synthesis platforms, high-throughput screening of reaction conditions, and continuous-flow reactors to maintain consistent quality and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide undergoes a variety of chemical reactions, including:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses hydrogenation or metal hydride reagents.
Substitution: Particularly nucleophilic substitutions, facilitated by the electron-withdrawing fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; conducted in acidic or neutral medium.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride; conducted in organic solvents.
Substitution: Alkyl halides, nucleophiles like thiols or amines; conducted under basic or acidic conditions.
Major Products Formed
The reactions yield a range of products, from hydroxylated derivatives in oxidation reactions to fully reduced amine forms via hydrogenation.
Scientific Research Applications
Chemistry
The compound serves as a versatile intermediate in the synthesis of more complex molecules. Its unique structure is used to develop new reactions and catalysts.
Biology and Medicine
In biomedical research, it acts as a potent inhibitor for specific enzymes and receptors. Studies have shown it to have potential in targeting diseases like cancer and inflammatory disorders.
Industry
The compound is explored for its applications in material science, particularly in creating new polymers and advanced materials due to its robust chemical structure.
Mechanism of Action
Molecular Targets and Pathways
N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide interacts with key enzymes in cellular pathways, acting as an allosteric modulator. It binds to the active sites of these enzymes, altering their conformation and inhibiting their activity. This mechanism is crucial for its role as an anti-inflammatory and anticancer agent.
Comparison with Similar Compounds
Compared to its analogs, N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide displays superior stability and efficacy. Other similar compounds include:
N-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-5-yl)cyclopropanecarboxamide
N-(1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide
Its unique fluorophenyl group significantly enhances its binding affinity and selectivity, making it a compound of choice in advanced research applications.
Properties
IUPAC Name |
N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN7O/c1-11-8-16(24-19(28)12-2-3-12)27(25-11)18-15-9-23-26(17(15)21-10-22-18)14-6-4-13(20)5-7-14/h4-10,12H,2-3H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRDRCMIVNMLLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2CC2)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.